molecular formula C8H17NO B15072363 (R)-3-((R)-sec-butyl)morpholine

(R)-3-((R)-sec-butyl)morpholine

Cat. No.: B15072363
M. Wt: 143.23 g/mol
InChI Key: OWGVQPIIJMNYNR-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(®-sec-butyl)morpholine is a chiral morpholine derivative with a secondary butyl group attached to the third carbon of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(®-sec-butyl)morpholine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the morpholine ring.

    Chiral Introduction:

    Reaction Conditions: Common reagents used in the synthesis include alkyl halides, bases, and solvents such as tetrahydrofuran or dichloromethane. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-(®-sec-butyl)morpholine may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts and advanced purification techniques, such as chromatography, are employed to achieve the desired enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-3-(®-sec-butyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds, which can be further utilized in various chemical processes.

Scientific Research Applications

Chemistry

®-3-(®-sec-butyl)morpholine is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying chiral recognition mechanisms.

Medicine

Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with chiral centers, which can exhibit improved efficacy and reduced side effects.

Industry

In the industrial sector, ®-3-(®-sec-butyl)morpholine is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(®-sec-butyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows for selective binding to specific sites, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, morpholine, lacks the chiral secondary butyl group and exhibits different chemical and biological properties.

    N-substituted Morpholines: Compounds with various substituents on the nitrogen atom of the morpholine ring.

    Chiral Amines: Other chiral amines with different alkyl groups attached to the nitrogen or carbon atoms.

Uniqueness

®-3-(®-sec-butyl)morpholine is unique due to its specific chiral configuration and the presence of the secondary butyl group, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives and chiral amines.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3R)-3-[(2R)-butan-2-yl]morpholine

InChI

InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

OWGVQPIIJMNYNR-SFYZADRCSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1COCCN1

Canonical SMILES

CCC(C)C1COCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.